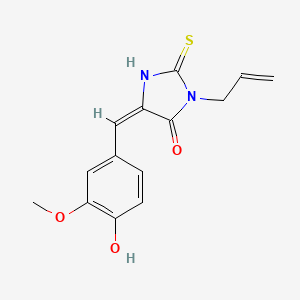
2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate
Vue d'ensemble
Description
2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate, also known as procaine, is a local anesthetic drug that was first synthesized in 1905. It is commonly used in medical procedures such as dental work, minor surgery, and diagnostic procedures. Procaine is a member of the amino ester group of local anesthetics and is widely used due to its low toxicity and low allergenic potential.
Mécanisme D'action
Procaine works by blocking the transmission of nerve impulses, thereby reducing the sensation of pain. It does this by inhibiting the influx of sodium ions into nerve cells, which is necessary for the initiation and propagation of nerve impulses. Procaine also has a vasodilatory effect, which can help to increase blood flow to the affected area and reduce inflammation.
Biochemical and Physiological Effects:
Procaine has been shown to have a number of biochemical and physiological effects. It can reduce the release of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Procaine can also increase the production of anti-inflammatory cytokines, such as interleukin-10, which can help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Procaine has several advantages for use in lab experiments. It is relatively inexpensive and widely available. It also has a low toxicity and low allergenic potential, which makes it a safer option compared to other local anesthetics. However, 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate has a relatively short duration of action, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate. One area of interest is in the development of new formulations of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate that can enhance its therapeutic effects. Another area of research is in the use of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate in combination with other drugs to treat various conditions. Additionally, there is potential for the use of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully explore the potential therapeutic applications of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate.
Conclusion:
In conclusion, 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate is a widely used local anesthetic drug that has been extensively studied in scientific research. Its low toxicity and low allergenic potential make it a safer option compared to other local anesthetics. Procaine has potential therapeutic applications in the treatment of pain, inflammation, and other conditions. Further research is needed to fully explore the potential of this drug and to develop new formulations that can enhance its therapeutic effects.
Applications De Recherche Scientifique
Procaine has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. Procaine has been shown to be effective in reducing pain and inflammation in various animal models. It has also been used in combination with other drugs to enhance their therapeutic effects.
Propriétés
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-14(4-2)12(16)9-18-13(17)10-5-7-11(15)8-6-10/h5-8,15H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAGMOFPOLPIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Diethylamino)-2-oxoethyl] 4-hydroxybenzoate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
![6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![6-(2-chloro-6-fluorophenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5212332.png)
![1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5212338.png)
![5-amino-3-{1-cyano-2-[3-(2,4-dichlorobenzyl)-1H-indol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5212347.png)
![N-1,3-benzodioxol-5-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5212349.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5212350.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5212358.png)


![N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B5212387.png)